molecular formula C23H26N4O4S B14971618 4-methoxy-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

4-methoxy-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B14971618
M. Wt: 454.5 g/mol
InChI Key: YVSCFRKBAFFPPN-UHFFFAOYSA-N
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Description

4-METHOXY-2,5-DIMETHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules. The structure includes a morpholine ring and a pyridazine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-METHOXY-2,5-DIMETHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the methoxy and dimethyl groups. The morpholine and pyridazine rings are then incorporated through a series of coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-METHOXY-2,5-DIMETHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other sulfonamides with different substituents on the aromatic rings. For example:

    4-METHOXY-2,5-DIMETHYL-N-{3-[6-(PIPERIDIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: Contains a piperidine ring instead of a morpholine ring.

    4-METHOXY-2,5-DIMETHYL-N-{3-[6-(PYRROLIDIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: Contains a pyrrolidine ring instead of a morpholine ring. These compounds share similar core structures but differ in their ring systems, which can affect their chemical properties and biological activities.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

4-methoxy-2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H26N4O4S/c1-16-14-22(17(2)13-21(16)30-3)32(28,29)26-19-6-4-5-18(15-19)20-7-8-23(25-24-20)27-9-11-31-12-10-27/h4-8,13-15,26H,9-12H2,1-3H3

InChI Key

YVSCFRKBAFFPPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C)OC

Origin of Product

United States

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